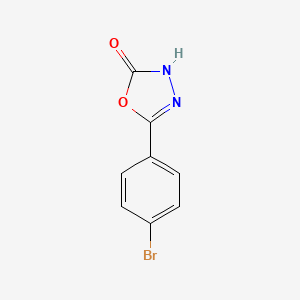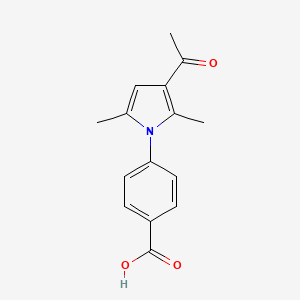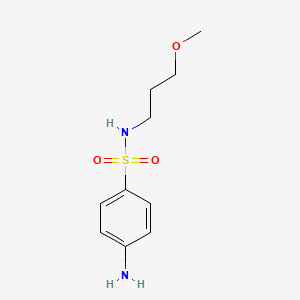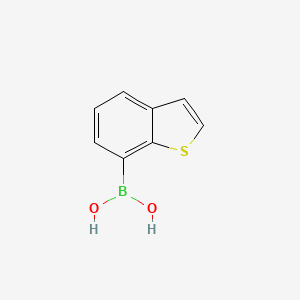
1-Benzothien-7-ylboronic acid
Overview
Description
1-Benzothien-7-ylboronic acid is an organic compound that contains boron and sulfur. It has a molecular formula of C8H7BO2S and a molecular weight of 178.02 g/mol . The IUPAC name for this compound is (1H-1lambda3-benzo [b]thiophen-7-yl)boronic acid .
Molecular Structure Analysis
The InChI code for 1-Benzothien-7-ylboronic acid is 1S/C8H8BO2S/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5,10-11H . The Canonical SMILES for this compound is B(C1=C2C(=CC=C1)C=CS2)(O)O .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzothien-7-ylboronic acid include a molecular weight of 178.02 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The exact mass of the compound is 178.0259808 g/mol .
Scientific Research Applications
Organic Synthesis
1-Benzothien-7-ylboronic acid: plays a crucial role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing various organic compounds. The boronic acid acts as a versatile partner for coupling with different halides or triflates, leading to the formation of biaryl structures that are commonly found in pharmaceuticals and organic materials.
Drug Discovery
In the realm of drug discovery, 1-Benzothien-7-ylboronic acid is utilized for the modification of pharmacophores . Its ability to form stable covalent bonds with proteins and enzymes under physiological conditions makes it a valuable tool for creating new therapeutic agents, especially in the development of proteasome inhibitors which are crucial in cancer treatment.
Material Science
The compound finds its application in material science as well, where it is used to modify electronic properties of materials . Boronic acids can be incorporated into polymers and other materials to alter their conductivity, making them suitable for use in sensors and other electronic devices.
Analytical Chemistry
1-Benzothien-7-ylboronic acid: is significant in analytical chemistry for the development of chemical sensors . Due to its ability to bind with saccharides, it can be used to detect glucose levels in blood, which is highly beneficial for monitoring diabetes. It also serves as a reagent in chromatography for separating and analyzing various compounds.
Agricultural Research
In agricultural research, boronic acids are explored for their potential to act as growth regulators and protectants against plant pathogens . While specific applications of 1-Benzothien-7-ylboronic acid in this field are not well-documented, related compounds have been studied for their effects on plant hormone pathways and stress responses.
Environmental Studies
Lastly, 1-Benzothien-7-ylboronic acid may contribute to environmental studies by serving as a tracer or an intermediate in the study of biogeochemical cycles . Its stable boron isotope can be used to trace sources of pollution or to understand the movement of elements in the environment.
properties
IUPAC Name |
1-benzothiophen-7-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO2S/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFILKCRCVFHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CS2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586296 | |
| Record name | 1-Benzothiophen-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzothien-7-ylboronic acid | |
CAS RN |
628692-17-1 | |
| Record name | B-Benzo[b]thien-7-ylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628692-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzothiophen-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzothien-7-ylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




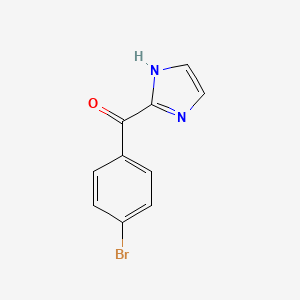

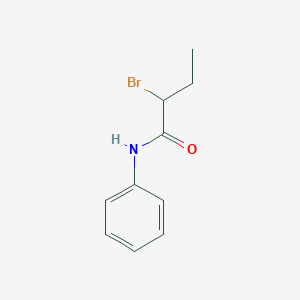


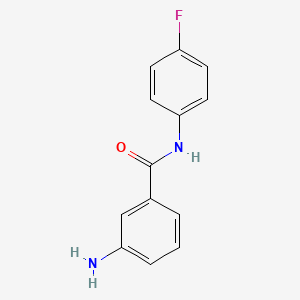
![3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286050.png)
![3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286051.png)
